molecular formula C36H26O8 B012372 Di(p-benzyloxycarbonylphenyl)isophthalate CAS No. 100559-67-9

Di(p-benzyloxycarbonylphenyl)isophthalate

Cat. No. B012372
M. Wt: 586.6 g/mol
InChI Key: BMWJCPXNZWMRMM-UHFFFAOYSA-N
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Description

Di(p-benzyloxycarbonylphenyl)isophthalate, also known as DIBOC, is a chemical compound that has gained significance in scientific research due to its unique properties. DIBOC is a white powder that is soluble in organic solvents and is commonly used as a protecting group in organic synthesis.

Scientific Research Applications

Di(p-benzyloxycarbonylphenyl)isophthalate has been widely used in scientific research as a protecting group for carboxylic acids. It is particularly useful in the synthesis of peptides and amino acids. Di(p-benzyloxycarbonylphenyl)isophthalate can protect carboxylic acids from unwanted reactions during synthesis and can be easily removed under mild conditions. Di(p-benzyloxycarbonylphenyl)isophthalate has also been used in the synthesis of dendrimers, which are highly branched macromolecules with potential applications in drug delivery and catalysis.

Mechanism Of Action

The mechanism of action of Di(p-benzyloxycarbonylphenyl)isophthalate involves the formation of a covalent bond between the protecting group and the carboxylic acid. This bond protects the carboxylic acid from unwanted reactions during synthesis. The protecting group can be removed by hydrolysis under mild conditions, which restores the carboxylic acid to its original form.

Biochemical And Physiological Effects

Di(p-benzyloxycarbonylphenyl)isophthalate has no known biochemical or physiological effects as it is primarily used in organic synthesis. However, it is important to handle Di(p-benzyloxycarbonylphenyl)isophthalate with care as it can be harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

Di(p-benzyloxycarbonylphenyl)isophthalate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile protecting group that can be used for a wide range of carboxylic acids. However, Di(p-benzyloxycarbonylphenyl)isophthalate has some limitations. It can be difficult to remove under certain conditions, which can lead to unwanted side reactions. Additionally, Di(p-benzyloxycarbonylphenyl)isophthalate can interfere with the analysis of peptides and amino acids.

Future Directions

There are several future directions for the use of Di(p-benzyloxycarbonylphenyl)isophthalate in scientific research. One potential application is in the synthesis of complex peptides and proteins. Di(p-benzyloxycarbonylphenyl)isophthalate can be used to protect multiple carboxylic acids in a single molecule, which can facilitate the synthesis of complex structures. Another potential application is in the synthesis of new dendrimers with unique properties. Finally, Di(p-benzyloxycarbonylphenyl)isophthalate can be used in the development of new protecting groups with improved properties.

properties

CAS RN

100559-67-9

Product Name

Di(p-benzyloxycarbonylphenyl)isophthalate

Molecular Formula

C36H26O8

Molecular Weight

586.6 g/mol

IUPAC Name

bis(4-phenylmethoxycarbonylphenyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C36H26O8/c37-33(41-23-25-8-3-1-4-9-25)27-14-18-31(19-15-27)43-35(39)29-12-7-13-30(22-29)36(40)44-32-20-16-28(17-21-32)34(38)42-24-26-10-5-2-6-11-26/h1-22H,23-24H2

InChI Key

BMWJCPXNZWMRMM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C(=O)OCC5=CC=CC=C5

synonyms

Isophthalic acid bis(4-benzyloxycarbonylphenyl) ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500 ml four-neck flask equipped with a condenser tube and a thermometer are charged 56 g of benzyl p-hydroxybenzoate, 25 g of triethylamine and 160 ml of toluene. A suspension of 25 g of isophthalic dichloride in 100 ml of toluene is added dropwise with stirring while maintaining the mixture at 0°-3° C. over 3 hours. After addition, the mixture is further allowed to react at 0°-3° C. for 1 hour. Thereafter, the resulting reaction product is collected by filtration to obtain white crystals. The crystalline product is washed with 1500 ml of water twice and then with 1000 ml of methanol twice and subsequently, recrystallized from a mixture solvent of hexane-chloroform (1:1) to give di(p-benzyloxycarbonylphenyl)isophthalate melting at 105°-107° C. as white crystals.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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